![molecular formula C18H16F3N3O3S2 B611104 N-(2-((4-Oxo-3-(4-(2,2,2-trifluoroethoxy)phenyl)-3,4-dihydrothieno[3,4-d]pyrimidin-2-yl)thio)ethyl)acetamide CAS No. 1356354-09-0](/img/structure/B611104.png)

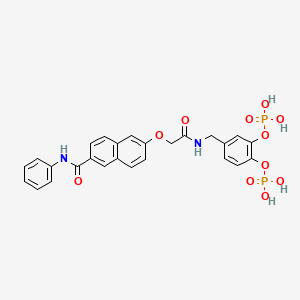

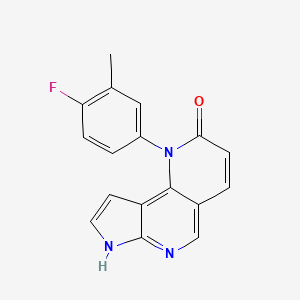

N-(2-((4-Oxo-3-(4-(2,2,2-trifluoroethoxy)phenyl)-3,4-dihydrothieno[3,4-d]pyrimidin-2-yl)thio)ethyl)acetamide

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry. Unfortunately, the exact molecular structure analysis for this specific compound is not available in the retrieved literature .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which it is reacted. Unfortunately, specific chemical reactions involving this compound are not available in the retrieved literature .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and reactivity. Unfortunately, specific physical and chemical properties for this compound are not available in the retrieved literature .Wissenschaftliche Forschungsanwendungen

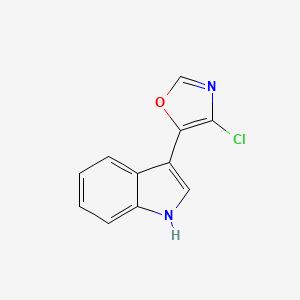

Antitumor Activity

- A study revealed that certain 6-phenyl-thieno[3,2-d]pyrimidine derivatives displayed potent anticancer activity, comparable to doxorubicin, on human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cell lines (Hafez & El-Gazzar, 2017).

- Another research identified a series of 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives that exhibited antitumor activity against human breast adenocarcinoma cell line MCF7. Some derivatives showed mild to moderate activity compared with doxorubicin (El-Morsy, El-Sayed, & Abulkhair, 2017).

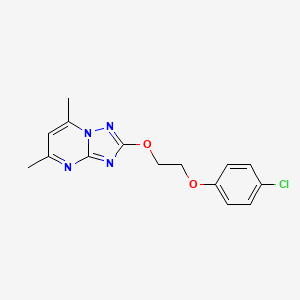

Herbicidal Activity

- A study on novel N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxyacetamides showed good herbicidal activities against dicotyledonous weeds, such as Abutilon theophrasti Medic, Amaranthus ascendens L, and Chenopodium album L (Wu et al., 2011).

Antibacterial and Antifungal Activities

- Certain novel heterocyclic compounds having sulphamido moiety were synthesized and evaluated for their antibacterial and antifungal activities against gram-positive and gram-negative bacteria (Nunna et al., 2014).

Synthesis and Characterization

- A study focused on the synthesis and characterization of certain pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents. The compounds were screened for cytotoxicity and 5-lipoxygenase inhibition activities (Rahmouni et al., 2016).

Wirkmechanismus

Target of Action

The primary target of T-3364366 is the delta-5 desaturase (D5D) enzyme . This enzyme plays a crucial role in the biosynthesis of eicosanoids, lipid signaling molecules that are key regulators of inflammation .

Mode of Action

T-3364366 interacts with its target, D5D, by binding to the desaturase domain of the enzyme . It is a reversible, slow-binding inhibitor with a dissociation half-life in excess of 2.0 hours . This long residence time was confirmed in cellular washout assays .

Biochemical Pathways

D5D catalyzes the conversion from dihomo-gamma linoleic acid (DGLA) to arachidonic acid (AA) . DGLA and AA are common precursors of anti- and pro-inflammatory eicosanoids, respectively . By inhibiting D5D, T-3364366 reduces the production of AA and subsequently the pro-inflammatory eicosanoids derived from it .

Result of Action

The inhibition of D5D by T-3364366 leads to a decrease in the production of pro-inflammatory eicosanoids derived from AA . This could potentially alleviate inflammation-related diseases .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-[4-oxo-3-[4-(2,2,2-trifluoroethoxy)phenyl]thieno[3,4-d]pyrimidin-2-yl]sulfanylethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F3N3O3S2/c1-11(25)22-6-7-29-17-23-15-9-28-8-14(15)16(26)24(17)12-2-4-13(5-3-12)27-10-18(19,20)21/h2-5,8-9H,6-7,10H2,1H3,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVRXQXNVDLUWMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCSC1=NC2=CSC=C2C(=O)N1C3=CC=C(C=C3)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F3N3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

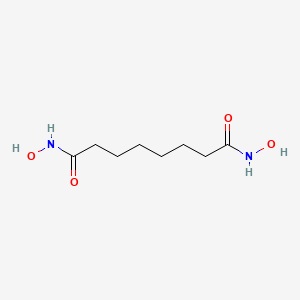

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

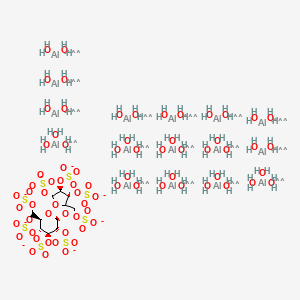

Feasible Synthetic Routes

Q & A

Q1: How does T-3364366 interact with its target, Delta-5 desaturase (D5D), and what are the downstream effects of this interaction?

A1: T-3364366 acts as a reversible, slow-binding inhibitor of D5D. [] This means it binds to the enzyme and blocks its activity without permanently modifying it. The compound exhibits a long residence time on D5D, with a dissociation half-life exceeding 2 hours. [] This prolonged binding was confirmed through cellular washout assays. []

Q2: What is known about the structural features of D5D that are important for T-3364366 binding?

A2: Research suggests that T-3364366 specifically binds to the desaturase domain of D5D. [] This conclusion stems from experiments where domains were swapped between D5D and another desaturase enzyme, D6D. These experiments demonstrated that the presence of the D5D desaturase domain was essential for [(3)H]T-3364366 binding. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine](/img/structure/B611022.png)

![(2S,5S,8S,11S,15E,20S)-20-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-8-(4-aminobutyl)-N-[(2S)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-2,11,20-trimethyl-5-(2-methylpropyl)-3,6,9,21-tetraoxo-1,4,7,10-tetrazacyclohenicos-15-ene-11-carboxamide](/img/structure/B611025.png)